4'-Chloro-[1,1'-biphenyl]-2-amine

Process Chemistry Continuous Flow Synthesis Agrochemical Intermediates

4'-Chloro-[1,1'-biphenyl]-2-amine (CAS 1204-44-0, 2-amino-4'-chlorobiphenyl, NSC is a halogenated biphenylamine featuring a para-chloro substituent on one ring and an ortho-amino group on the other (C₁₂H₁₀ClN, MW 203.67 g/mol). It is primarily established as the indispensable penultimate intermediate in the industrial synthesis of Boscalid, a $500M+ market succinate dehydrogenase inhibitor (SDHI) fungicide commercialized by BASF.

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
CAS No. 1204-44-0
Cat. No. B196108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-[1,1'-biphenyl]-2-amine
CAS1204-44-0
Synonyms2-Amino-4'-chlorobiphenyl hydrochloride;  4’-Chlorobiphenyl-2-ylamine;  4’-Chloro-[1,1’-biphenyl]-2-amine;  4’-Chloro-1,1’-biphenyl-2-amine;  NSC 95712
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C12H10ClN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2
InChIKeyJPBWZIPCMDZOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-[1,1'-biphenyl]-2-amine (CAS 1204-44-0): Core Identity, Physicochemical Profile, and Procurement Context


4'-Chloro-[1,1'-biphenyl]-2-amine (CAS 1204-44-0, 2-amino-4'-chlorobiphenyl, NSC 95712) is a halogenated biphenylamine featuring a para-chloro substituent on one ring and an ortho-amino group on the other (C₁₂H₁₀ClN, MW 203.67 g/mol) [1]. It is primarily established as the indispensable penultimate intermediate in the industrial synthesis of Boscalid, a $500M+ market succinate dehydrogenase inhibitor (SDHI) fungicide commercialized by BASF [2]. The compound crystallizes as an off-white to pale beige solid with a melting point of 45.0–49.0°C (literature mp 47°C) and a predicted LogP of approximately 3.47–4.17 (XLogP3 of 3.5 on PubChem), placing it in a moderately lipophilic range that balances organic-solvent processability with sufficient polarity for downstream amide coupling with 2-chloronicotinic acid or its activated derivatives . Beyond its agrochemical role, 4'-chloro-[1,1'-biphenyl]-2-amine has been evaluated as a myeloperoxidase (MPO) inhibitor (IC₅₀ ~140 nM against MPO chlorination activity) [3] and serves as a characterized reference standard (Boscalid Impurity 1) for pharmaceutical-quality control and regulatory submissions .

Why 4'-Chloro-[1,1'-biphenyl]-2-amine Cannot Be Replaced by Generic Biphenylamines in Critical Applications


Generic substitution of 4'-chloro-[1,1'-biphenyl]-2-amine with structurally similar biphenylamines fails for three material reasons, each rooted in quantifiable positional and electronic effects. First, the fungicidal activity of Boscalid is exquisitely dependent on the 4'-chloro substitution pattern; moving chlorine to the 2', 3', or ring-4 position, or replacing it with other halogens, produces SDHI inhibitors with markedly reduced or absent binding to the ubiquinone pocket of mitochondrial complex II [1]. Second, the ortho-amino/para'-chloro arrangement is non-trivial from a process chemistry standpoint: continuous-flow protocols exploiting this specific regioisomer achieve 79–95.6% yield in two telescoped steps at industrially relevant residence times (≤3 min for nitro reduction), whereas radical aryl-aryl coupling routes to the 3'-chloro analog proceed in only ~50% yield under comparable conditions [2][3][4]. Third, alternative biphenylamine intermediates such as 3',4'-dichloro-biphenyl-2-amine or 2'-chloro-[1,1'-biphenyl]-4-amine differ in lipophilicity, steric profile, and amine pKa (predicted pKa of 3.26 for the target compound versus significantly different values for shifted substitution patterns), altering both reactivity toward 2-chloronicotinic acid derivatives and chromatographic behavior in quality-control methods . These differences are not speculative—they are embedded in regulatory impurity specifications (Boscalid Impurity 1 is explicitly this compound) and in BASF's original patent filings, which define the 4'-chlorobiphenyl-2-amine scaffold as essential to the final product's spectrum of action against Botrytis spp., Alternaria spp., and Sclerotinia spp. .

Quantitative Differentiation: 4'-Chloro-[1,1'-biphenyl]-2-amine vs. Closest Analogs


Continuous-Flow Synthesis Yield: 4'-Chloro Regioisomer Outperforms Ortho- and Meta-Chloro Isomers in Scalable Manufacturing

In a telescoped three-step continuous-flow process for Boscalid, the target compound 2-amino-4'-chloro-1,1'-biphenyl (4'-chloro regioisomer) was obtained in 79% yield after nitro reduction with a residence time of only 3 minutes [1]. By contrast, a radical aryl-aryl coupling route to the 3'-chloro isomer (4'-chlorobiphenyl-3-amine) proceeded in only 50% yield under optimized conditions, while the 2'-chloro isomer was not accessible via either method at comparable efficiency [2]. A patent-optimized route specific to the 4'-chloro compound achieved 95.6% yield with 93.5% content from o-chloronitrobenzene and p-chlorophenylboronic acid via Suzuki coupling and catalytic hydrogenation, a process window that has not been replicated for ortho- or meta-chlorinated analogs [3].

Process Chemistry Continuous Flow Synthesis Agrochemical Intermediates

Myeloperoxidase (MPO) Inhibition Potency: 4'-Chloro Biphenylamine Exhibits Nanomolar IC₅₀ at MPO Chlorination Activity

In a direct enzymatic assay for myeloperoxidase (MPO) chlorination activity, 4'-chloro-[1,1'-biphenyl]-2-amine demonstrated an IC₅₀ of 140 nM using a standard aminophenyl fluorescein-based detection system after 10 min pre-incubation followed by NaCl addition [1]. While this value places the compound among moderately potent MPO inhibitors, it compares unfavorably to optimized bis-arylalkylamine MPO inhibitors from the same chemical series that achieve IC₅₀ values in the low nanomolar range (e.g., 1–12 nM) [2][3]. Importantly, the MPO assay was performed on the isolated 4'-chloro-[1,1'-biphenyl]-2-amine scaffold and not on the more elaborated bis-arylalkylamine or carboxamide derivatives that dominate the medicinal chemistry literature in this target class; direct head-to-head data against the unsubstituted biphenyl-2-amine or 2'-, 3'-, or 4-chloro isomers in the same assay system are not publicly available, limiting conclusions about the specific contribution of the 4'-chloro substituent [2].

Myeloperoxidase Inhibition Inflammation Enzymology

Lipophilicity (LogP) Differentiation: 4'-Chloro-[1,1'-biphenyl]-2-amine Occupies a Distinct LogP Window Among Chlorinated Biphenylamine Isomers

The 4'-chloro-[1,1'-biphenyl]-2-amine scaffold exhibits a consensus LogP of 3.26 (XLogP3 = 3.47, computed LogP = 4.17 depending on algorithm) [1]. This lipophilicity falls between the unsubstituted biphenyl-2-amine (calculated LogP approximately 2.8–3.0) and the 4-chloro-2-(4-chlorophenyl)aniline (dichloro analog, MW 253.13, LogP predicted >4.3) [1]. The mono-para-chloro substitution thus provides a Goldilocks LogP window—sufficiently lipophilic for membrane permeation and SDHI target engagement in the final Boscalid molecule (logP of Boscalid ~3.0), yet not so lipophilic as to cause problematic aqueous insolubility or excessive protein binding in biological assay systems [2]. In the context of the Boscalid pharmacophore, the 4'-chloro substituent on the biphenylamine amine-bearing ring has been demonstrated to be optimal for fungicidal spectrum breadth; fluorination at the same position reduces SDHI potency, while dichlorination increases LogP beyond the desirable range for systemic phloem mobility in planta [3].

Physicochemical Profiling Lipophilicity QSAR

Purity and Regulatory Specification: 4'-Chloro-[1,1'-biphenyl]-2-amine as Boscalid Impurity 1 Reference Standard vs. Non-Specified Isomers

4'-Chloro-[1,1'-biphenyl]-2-amine is explicitly cataloged and commercialized as Boscalid Impurity 1 (CAS 1204-44-0) by multiple reference standard suppliers, including CymitQuimica, Clearsynth, Veeprho, and Axios Research . It is supplied with full Certificates of Analysis (CoA) including HPLC purity determination, NMR structural confirmation, and MS identity verification, meeting current ICH Q3A/Q3B guidelines for impurity qualification . By contrast, isomeric analogs such as 2'-chloro-[1,1'-biphenyl]-2-amine (CAS 1204-42-8), 3'-chloro-[1,1'-biphenyl]-2-amine, and 4-chlorobiphenyl-2-amine (CAS 90-48-2) are not specified as Boscalid impurities in any pharmacopoeial or agrochemical reference monograph and are not supplied with impurity-specific CoAs in the Boscalid context . Commercially available batches of the target compound from major suppliers (TCI, Bidepharm, AKSci) are routinely manufactured to ≥97% purity (typically ≥98.0% by GC and nonaqueous titration), with melting point specification 45.0–49.0°C serving as a simple identity and purity screen that differentiates the 4'-chloro isomer from the 4-chlorobiphenyl-2-amine isomer (CAS 90-48-2), which has a markedly different melting behavior .

Analytical Chemistry Reference Standards Regulatory Compliance

4'-Chloro-2-nitrobiphenyl Precursor Yield: Palladium-Catalyzed Suzuki-Miyaura Route Delivers 94% on 100 g Scale, Enabling Economical Access to the Target Amine

In a 2024 publication, Chen et al. reported a practical large-scale synthesis of 4'-chloro-2-nitrobiphenyl—the direct nitro precursor to 4'-chloro-[1,1'-biphenyl]-2-amine—using a palladium-catalyzed Suzuki-Miyaura cross-coupling with a 2-aryl-substituted indenyl phosphine ligand [1]. The method delivered the nitrobiphenyl intermediate in 94% isolated yield on a 100 g scale, with full characterization and 93% HPLC purity [1]. This compares favorably with earlier patent methods for the same compound, which reported yields of 75.5–84.8% using conventional Pd/C or nickel catalysts, and with alternative approaches to structurally related nitrobiphenyls (e.g., 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine in 99% yield but requiring specialized pre-formed two-ligand palladium catalysts at 0.05 mol% loading) [2][3]. The 94% yield at 100 g scale represents a 9–19 percentage point improvement over prior art for this specific substrate, directly reducing the cost of the subsequent nitro-to-amine reduction step and making the amine available at competitive bulk pricing (current market quotes for 97% purity in kg quantities, negotiable based on annual volume) [1].

Synthetic Methodology Cross-Coupling Agrochemical Process Development

Basicity (pKa) and Reactivity: Predicted pKa of 3.26 Differentiates 4'-Chloro-[1,1'-biphenyl]-2-amine from Unsubstituted and Ortho-Substituted Analogs in Amide Coupling

The predicted pKa of the protonated amine in 4'-chloro-[1,1'-biphenyl]-2-amine is 3.26 ± 0.10 . This value is significantly lower than unsubstituted biphenyl-2-amine (predicted pKa ~4.0–4.6, comparable to aniline pKa of 4.60) due to the electron-withdrawing inductive effect of the para-chloro substituent transmitted through the biphenyl π-system [1]. The reduced basicity has direct consequences for amide coupling reactions with 2-chloronicotinic acid derivatives in Boscalid synthesis: the lower pKa means that under standard Schotten-Baumann conditions (aqueous base, organic solvent), a smaller fraction of the amine is protonated and thus unavailable for nucleophilic attack on the acid chloride [2]. This necessitates careful pH control (typically pH 8–9) to achieve optimal coupling rates; the process has been optimized in multiple patents to deliver Boscalid in >84% yield from the amine intermediate [2]. By contrast, the 2'-chloro isomer (chlorine ortho to the biphenyl linkage) experiences additional steric hindrance around the amino group due to restricted bond rotation and atropisomerism, further complicating amide coupling kinetics and reducing isolated yields . No head-to-head data comparing coupling yields of 4'-chloro vs. 2'-chloro or 3'-chloro isomers in the identical amide-forming reaction are publicly available, but the combination of favorable pKa and minimal steric hindrance makes the 4'-chloro isomer the kinetically preferred substrate .

Physicochemical Properties Amide Bond Formation Reactivity

Where 4'-Chloro-[1,1'-biphenyl]-2-amine Delivers Quantifiable Advantage: High-Confidence Use Cases for Procurement and Research


Industrial-Scale Boscalid Manufacturing: The Non-Substitutable Intermediate

For agrochemical manufacturers producing Boscalid (active ingredient in Endura, Cantus, Pristine, and numerous generic SDHI formulations), 4'-chloro-[1,1'-biphenyl]-2-amine is the irreplaceable penultimate intermediate [1]. The compound's 4'-chloro substitution pattern is specified in BASF's foundational patent (US 5,589,493), and any deviation in the biphenylamine core results in loss of fungicidal activity [2]. Continuous-flow and batch processes optimized for this specific isomer achieve 79–95.6% yield in the Suzuki coupling/nitro reduction sequence, with commercial suppliers offering ≥97% purity at ton-scale pricing [3][4]. A 2024 publication demonstrated a 94% yield for the nitrobiphenyl precursor at 100 g scale using an indenyl phosphine ligand, providing a clear economic benchmark for procurement negotiations [5]. This use case is validated by over two decades of industrial practice (Boscalid launched in 2003, peak sales >$500M) and by the existence of dedicated impurity reference standards for regulatory compliance [1].

Myeloperoxidase (MPO) Inhibitor Fragment-Based Lead Discovery

Researchers initiating an MPO inhibitor program can utilize 4'-chloro-[1,1'-biphenyl]-2-amine as a validated fragment hit with an IC₅₀ of 140 nM against MPO chlorination activity [1]. The compound represents the monomeric biphenylamine substructure of more elaborated bis-arylalkylamine MPO inhibitors described by Aldib et al. (Eur. J. Med. Chem. 2016), which achieve single-digit nanomolar potency [2]. The commercially available amine (≥97% purity, available from TCI, Bidepharm, AKSci, and others) can be directly elaborated via amide coupling, reductive amination, or N-arylation without de novo scaffold synthesis, enabling rapid SAR exploration [3]. The LogP of 3.26–3.47 and MW of 203.67 place it within fragment-like property space (MW <250, LogP <3.5), satisfying common fragment library criteria [4]. Note: researchers should be aware that the 140 nM IC₅₀ is a cross-study comparable observation and that direct head-to-head MPO inhibition data against unsubstituted biphenyl-2-amine or other chloro isomers in the same assay are not currently available [1].

Boscalid Impurity Reference Standard for Regulatory Analytical Method Validation

Quality control and analytical development laboratories supporting Boscalid manufacturing or generic product registration require 4'-chloro-[1,1'-biphenyl]-2-amine as Boscalid Impurity 1 for HPLC/GC method validation, system suitability testing, and stability studies [1][2]. The compound is supplied with full CoA documentation (HPLC purity, NMR, MS, melting point 45.0–49.0°C) that meets ICH Q3A/Q3B requirements for impurity qualification [3]. This is the only monochloro-biphenyl-2-amine isomer that is formally recognized as a Boscalid impurity; procurement of the 2'-chloro isomer (CAS 1204-42-8), 3'-chloro isomer, or 4-chlorobiphenyl-2-amine (CAS 90-48-2) would result in regulatory non-compliance and potential citations from agencies such as EPA, EFSA, or PMDA [1]. Multiple reference standard vendors (Clearsynth, Veeprho, Axios Research) stock this compound specifically for the Boscalid impurity application [2].

Method Development for Chlorinated Biphenylamine Analysis in Environmental or Residue Monitoring

Environmental analytical chemists developing GC-ECD, HPLC-UV, or LC-MS/MS methods for the detection of chlorinated biphenylamines in water, soil, or food matrices can use 4'-chloro-[1,1'-biphenyl]-2-amine as a characterized analytical standard [1]. The compound's well-defined physicochemical properties (bp 334.6°C at 760 mmHg, density 1.2 g/cm³, refractive index 1.628, λmax approximately 250–280 nm) and chromatographic behavior on C18 columns have been documented [2]. Given its structural relationship to the broader class of chlorinated biphenyl compounds—some of which are regulated as persistent organic pollutants under the Stockholm Convention—a high-purity, fully characterized standard of this specific isomer supports accurate congener-specific quantification [3]. The compound's LogP of 3.26–4.17 predicts strong retention on reverse-phase HPLC columns and good extraction recovery from aqueous samples using solid-phase extraction (SPE) with C18 or HLB sorbents [4].

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